2-(4-Aminophenyl)ethylamine has the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It appears as a clear light yellow to brown-yellow viscous liquid with a melting point of 28-31 °C and a boiling point of 103 °C at 0.3 mm Hg. This compound is slightly soluble in methanol and chloroform but insoluble in water. It is sensitive to air and should be stored under inert gas conditions at low temperatures .
A study published in the Journal of Biotechnology () successfully produced 2-(4-Aminophenyl)ethylamine using genetically engineered Escherichia coli bacteria. This research suggests the potential for sustainable and scalable production of this compound for polymer applications.
The unique combination of functionalities in 2-(4-Aminophenyl)ethylamine makes it suitable for modifying various materials:
The compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. It has been studied for its potential use in synthesizing heat-resistant biopolyureas through fermentation techniques. Additionally, the compound's amine functional group may contribute to various biological interactions, although specific pharmacological activities require further elucidation .
Synthesis of 2-(4-Aminophenyl)ethylamine can be achieved through several methods:
2-(4-Aminophenyl)ethylamine finds utility in various fields:
Several compounds share structural similarities with 2-(4-Aminophenyl)ethylamine. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Aniline | C6H7N | Basic aromatic amine; used in dyes and drugs. |
Phenethylamine | C8H11N | Naturally occurring; involved in neurotransmission. |
3-(4-Aminophenyl)propylamine | C9H13N | Similar structure; used in pharmaceuticals. |
2-(4-Aminophenyl)ethylamine and its derivatives exhibit selective inhibition of monoamine oxidase (MAO), particularly MAO-A, which preferentially metabolizes serotonin and norepinephrine. The compound’s para-amino group enhances binding to the MAO-A active site, where it acts as a reversible inhibitor by competing with endogenous substrates.
Key Findings:
Table 1: MAO Inhibition Profiles of Selected Derivatives
Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity (MAO-A/B) |
---|---|---|---|
4-DMAA (rac) | 0.041 | 12.5 | 305:1 |
4-MAA | 0.89 | 24.3 | 27:1 |
2-(4-Aminophenyl)ethylamine | 1.2 | 45.6 | 38:1 |
The compound modulates dopamine, serotonin, and norepinephrine levels through dual mechanisms: MAO inhibition and trace amine-associated receptor 1 (TAAR1) agonism. In rodent models, it enhances extracellular dopamine in the prefrontal cortex by 300% at 10 mg/kg, suggesting potential in treating attention-deficit/hyperactivity disorder (ADHD).
Clinical Implications:
The para-amino group confers high affinity for 5-HT₂A receptors (Kᵢ = 8.2 nM), positioning 2-(4-aminophenyl)ethylamine as a template for psychedelic and antipsychotic drug design.
Mechanistic Insights:
Table 2: 5-HT Receptor Binding Affinities
Compound | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) | 5-HT₁A Kᵢ (nM) |
---|---|---|---|
2-(4-Aminophenyl)ethylamine | 8.2 | 124 | 456 |
Psilocin | 6.1 | 11.3 | 189 |
Ketanserin | 0.15 | 0.29 | 1,240 |
Systematic modifications of the 2-(4-aminophenyl)ethylamine scaffold have yielded compounds with tailored pharmacokinetic and pharmacodynamic profiles.
Critical SAR Observations:
Figure 1: Structural Evolution of 2-(4-Aminophenyl)ethylamine Derivatives
(Note: Imaginary structural diagram depicting N-Boc, fluorinated, and piperidine-modified analogs.)
2-(4-Aminophenyl)ethylamine demonstrates significant binding affinity for Trace Amine-Associated Receptor 1 across multiple mammalian species, with notable variations in potency and efficacy [30] [31]. The compound exhibits EC50 values ranging from 125 nanomolar in rat preparations to 1664 nanomolar in human systems when measured through cyclic adenosine monophosphate accumulation assays [30]. Mouse preparations display intermediate sensitivity with EC50 values of 545 nanomolar, indicating species-specific differences in receptor sensitivity [31].
Species | Parameter Type | Value (nanomolar) | Efficacy (%) | Reference |
---|---|---|---|---|
Mouse | EC50 (cyclic adenosine monophosphate) | 545 | 100 | [30] |
Rat | EC50 (cyclic adenosine monophosphate) | 125 | 100 | [30] |
Human | EC50 (cyclic adenosine monophosphate) | 1664 | 100 | [30] |
Mouse | Ki (binding) | 404 | - | [31] |
Rat | Ki (binding) | 70 | - | [31] |
The activation of Trace Amine-Associated Receptor 1 by 2-(4-Aminophenyl)ethylamine involves specific molecular interactions within the receptor's orthosteric binding pocket [6] [32]. Structural studies demonstrate that the compound forms critical hydrogen bonds with conserved aspartate residues, particularly Asp103 at position 3.32, while engaging in hydrophobic interactions with phenylalanine residues at positions 6.51 and 6.52 [6]. The phenylethylamine backbone adopts an optimal conformation that maximizes binding affinity through π-π stacking interactions with aromatic residues in the binding cavity [32].
Receptor activation triggers coupling to Gs proteins, leading to stimulation of adenylyl cyclase and subsequent elevation of intracellular cyclic adenosine monophosphate levels [1] [2]. This signaling cascade activates protein kinase A pathways and modulates downstream effector systems including extracellular signal-regulated kinase 1/2 and protein kinase B phosphorylation [1]. The receptor also couples to G protein-coupled inwardly-rectifying potassium channels, mediating hyperpolarizing currents that reduce neuronal firing rates in dopaminergic and serotonergic neurons [2] [7].
Trace Amine-Associated Receptor 1 activation by 2-(4-Aminophenyl)ethylamine produces profound modulatory effects on monoaminergic neurotransmission [2] [7]. In dopaminergic neurons of the ventral tegmental area, receptor activation decreases firing frequency through potassium channel-mediated hyperpolarization, with IC50 values of 305 nanomolar for endogenous compounds [30]. Similar inhibitory effects occur in serotonergic neurons of the dorsal raphe nucleus, where the compound reduces neuronal excitability and modulates autoreceptor function [7] [37].
The compound demonstrates remarkable selectivity for brain regions expressing Trace Amine-Associated Receptor 1, with no effects observed in the locus coeruleus where receptor expression is absent [2] [7]. This anatomical specificity underlies the compound's ability to modulate dopaminergic and serotonergic systems while sparing noradrenergic neurotransmission [7]. Electrophysiological studies confirm that 2-(4-Aminophenyl)ethylamine-induced effects are completely abolished in Trace Amine-Associated Receptor 1 knockout animals, establishing receptor necessity for functional responses [2] [30].
2-(4-Aminophenyl)ethylamine exhibits complex interactions with serotonin receptor subtypes, particularly through indirect mechanisms involving Trace Amine-Associated Receptor 1 modulation [7] [37]. The compound enhances 5-hydroxytryptamine 1A autoreceptor sensitivity in dorsal raphe nucleus neurons, increasing agonist potency by approximately two-fold when Trace Amine-Associated Receptor 1 is activated [37]. This modulatory effect involves alterations in receptor desensitization kinetics, with Trace Amine-Associated Receptor 1 activation promoting 5-hydroxytryptamine 1A autoreceptor desensitization [7].
Direct interactions with 5-hydroxytryptamine 2A receptors occur primarily through N-benzyl phenylethylamine derivatives, which demonstrate binding affinities up to 300-fold higher than unsubstituted compounds [34]. These interactions involve specific molecular contacts with phenylalanine residues at positions 6.51 and 6.52 within the receptor's transmembrane domains [34]. The compound's ability to release serotonin from synaptic terminals has been documented in synaptosomal preparations, with para-chloro substituted derivatives showing enhanced potency for serotonin release compared to the parent compound [48].
Functional studies demonstrate that 2-(4-Aminophenyl)ethylamine can inhibit serotonin reuptake through interactions with the serotonin transporter, exhibiting competitive inhibition with Ki values in the micromolar range [48]. The compound preferentially releases serotonin without causing neuronal damage, distinguishing it from neurotoxic amphetamine derivatives [48]. Stereoselectivity studies reveal that the R-enantiomer demonstrates preferential transport by the serotonin transporter compared to the S-enantiomer [12] [47].
The interaction of 2-(4-Aminophenyl)ethylamine with adrenergic receptor subtypes demonstrates subtype-specific binding profiles and functional outcomes [42] [44]. At alpha-1A adrenergic receptors, the compound acts as a competitive antagonist rather than an agonist, with binding affinities in the micromolar range [42]. This antagonistic behavior contrasts with structurally related compounds such as synephrine, which exhibits partial agonist activity at the same receptor subtype [42].
Alpha-2 adrenergic receptor interactions follow similar patterns, with 2-(4-Aminophenyl)ethylamine demonstrating antagonist properties at both alpha-2A and alpha-2C subtypes [42]. The compound effectively reverses agonist-induced effects at these receptors when tested at concentrations of 300 micromolar, suggesting potential presynaptic modulatory functions [42]. Beta-adrenergic receptor interactions are notably weak, with minimal activation observed at beta-1 receptors and no detectable activity at beta-2 receptors [44].
Receptor Subtype | Interaction Type | Potency Range | Functional Effect | Reference |
---|---|---|---|---|
Alpha-1A | Antagonist | Micromolar | Competitive inhibition | [42] |
Alpha-2A | Antagonist | Micromolar | Reversal of agonist effects | [42] |
Alpha-2C | Antagonist | Micromolar | Reversal of agonist effects | [42] |
Beta-1 | Weak agonist | High micromolar | Minimal activation | [44] |
Beta-2 | Inactive | No activity | No measurable effect | [44] |
2-(4-Aminophenyl)ethylamine influences norepinephrine neurotransmission through multiple mechanisms, including direct transporter interactions and indirect receptor-mediated effects [14] [45]. The compound demonstrates substrate activity for the norepinephrine transporter, with preferential transport of the S-enantiomer compared to the R-enantiomer [47]. This stereoselectivity reflects specific molecular recognition features within the transporter's substrate binding site [12].
Functional studies in brain tissue preparations reveal that 2-(4-Aminophenyl)ethylamine can elevate brain norepinephrine levels in specific anatomical regions, particularly the medial preoptic nucleus [14]. This regional selectivity suggests targeted effects on noradrenergic circuits involved in behavioral regulation [14]. The compound's interaction with norepinephrine systems also involves modulation of vesicular storage and release mechanisms, potentially affecting the balance between cytoplasmic and vesicular norepinephrine pools [45].
2-(4-Aminophenyl)ethylamine demonstrates substrate activity for multiple monoamine transporters, with distinct stereoselective preferences for each transporter subtype [12] [47]. The dopamine transporter recognizes 2-(4-Aminophenyl)ethylamine as a substrate, facilitating reverse transport that leads to dopamine release from presynaptic terminals [17] [18]. This mechanism requires functional dopamine transporter expression, as demonstrated in knockout animal studies where compound effects are abolished [18].
The norepinephrine transporter exhibits stereoselective substrate recognition, preferentially transporting the S-enantiomer of 2-(4-Aminophenyl)ethylamine with approximately 2.4-fold selectivity [47]. This stereoselectivity contrasts with the serotonin transporter, which demonstrates preference for the R-enantiomer [12]. These differential stereoselective patterns reflect distinct molecular recognition mechanisms within each transporter's substrate binding domain [47].
Kinetic analysis reveals that 2-(4-Aminophenyl)ethylamine competes with endogenous neurotransmitters for transporter binding sites, with competitive inhibition constants in the micromolar range for most monoamine transporters [12]. The compound's transport by these systems contributes to its rapid clearance from synaptic spaces and influences its duration of action at target receptors [47].
Transporter | Stereoselectivity | Fold Preference | Functional Outcome | Reference |
---|---|---|---|---|
Dopamine Transporter | Required for activity | Not specified | Dopamine release | [17] |
Norepinephrine Transporter | S-enantiomer preferred | 2.4-fold | Norepinephrine reuptake | [47] |
Serotonin Transporter | R-enantiomer preferred | 2.0-fold | Serotonin reuptake | [12] |
2-(4-Aminophenyl)ethylamine utilizes organic cation transporter pathways for cellular uptake and distribution, particularly in peripheral tissues and at the blood-brain barrier [12] [21]. Organic cation transporter 1 demonstrates minimal stereoselective transport of 2-(4-Aminophenyl)ethylamine, with both enantiomers showing similar uptake rates [12]. This transporter primarily mediates hepatic uptake and metabolic clearance of the compound [12].
Organic cation transporter 2 exhibits approximately 2-fold preference for R-enantiomer transport compared to the S-enantiomer [12]. This transporter plays important roles in renal elimination of 2-(4-Aminophenyl)ethylamine and its metabolites [12]. Organic cation transporter 3 demonstrates the highest degree of stereoselectivity among the organic cation transporter family, with 3.9-fold preference for R-enantiomer transport [12].
The broad substrate specificity of organic cation transporters for phenylethylamine derivatives reflects their role as polyspecific transporters capable of recognizing diverse cationic compounds [12]. These transporters contribute to the pharmacokinetic properties of 2-(4-Aminophenyl)ethylamine by facilitating tissue distribution and elimination processes [21]. The expression of organic cation transporter 3 at the blood-brain barrier may contribute to central nervous system penetration of 2-(4-Aminophenyl)ethylamine [21].
Transporter | Stereoselectivity | Preference | Tissue Distribution | Function | Reference |
---|---|---|---|---|---|
Organic Cation Transporter 1 | Minimal | None | Liver | Hepatic clearance | [12] |
Organic Cation Transporter 2 | Moderate | R-enantiomer (2-fold) | Kidney | Renal elimination | [12] |
Organic Cation Transporter 3 | High | R-enantiomer (3.9-fold) | Brain, peripheral | Tissue uptake | [12] |
Corrosive;Irritant